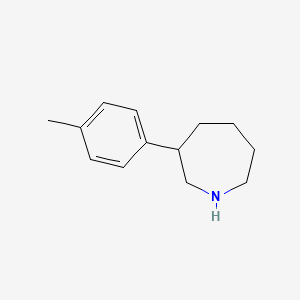

3-(4-Methylphenyl)azepane

Description

Historical Context and Evolution of Azepane Chemistry

The exploration of azepane chemistry has a history that stretches back to the early 20th century. However, significant progress in the synthesis and application of these compounds primarily occurred in the latter half of the century. The synthesis of seven-membered nitrogen heterocycles initially presented considerable challenges for chemists. The formation of these medium-sized rings is often less energetically favorable compared to their five- and six-membered counterparts.

Early synthetic strategies frequently relied on the expansion of six-membered ring precursors. More recent advancements have led to the development of direct cyclization methods, offering improved efficiency and control over the three-dimensional arrangement of atoms (stereoselectivity). A notable milestone in this area was the development of silyl-aza-Prins cyclization, which provides a method for producing trans-azepanes with high yields and excellent diastereoselectivity. csic.esacs.org This reaction's outcome is notably dependent on the Lewis acid used as a catalyst; for instance, indium(III) chloride selectively produces azepanes. acs.org Another innovative approach involves a migration-annulation strategy triggered by the formation of an α-imino rhodium carbene, providing an efficient route to densely functionalized azepanes. acs.orgnih.gov

Broad Significance of Nitrogen-Containing Seven-Membered Heterocycles in Organic Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, appearing in a vast number of pharmaceuticals, agricultural chemicals, and functional materials. researchgate.netopenmedicinalchemistryjournal.com Seven-membered nitrogen heterocycles, such as azepanes, are particularly intriguing due to their non-planar and non-aromatic nature, which imparts structural flexibility and diversity. researchgate.net This structural characteristic is valuable in the design of new drugs with potentially improved properties like bioavailability and metabolic stability. researchgate.net

The development of synthetic methodologies for these structures is an active area of research due to the thermodynamic and kinetic challenges associated with their formation. sioc-journal.cn The construction of these complex ring systems is a continuous challenge for synthetic organic chemists, with methods like ring-closing reactions, ring-expansion of cyclic compounds, and multi-step sequences being employed. researchgate.net The wide range of biological activities exhibited by azepane derivatives, including anticancer, antimicrobial, and anticonvulsant properties, ensures their continued relevance in medicinal chemistry research. researchgate.netontosight.aiontosight.ai

Interactive Data Table: Properties of 3-(4-Methylphenyl)azepane

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 1333960-62-5 | fluorochem.co.uk |

| Molecular Formula | C14H17N3 | sigmaaldrich.comuni.lu |

| Molecular Weight | 227.312 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-(4-methylphenyl)azepane |

InChI |

InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)13-4-2-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |

InChI Key |

MNMJBKBAWZQKIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCNC2 |

Origin of Product |

United States |

Mechanistic Insights and Chemical Reactivity of 3 4 Methylphenyl Azepane and Analogs

Exploration of Reaction Mechanisms in Azepane Formation

The construction of the seven-membered azepane ring is often less straightforward than that of its five- and six-membered counterparts. bohrium.com This has spurred the development of diverse synthetic strategies, which can be broadly categorized into ring-closing reactions, ring-expansion reactions, and cycloadditions. researchgate.net

Key synthetic approaches include:

Ring-Expansion Reactions: A prevalent strategy involves the expansion of smaller, more readily available cyclic systems. For instance, piperidine (B6355638) derivatives can be expanded to form azepanes with high stereoselectivity and regioselectivity. researchgate.netrsc.org This can be achieved through the rearrangement of allylic amines catalyzed by palladium, where electronic factors can be used to control reaction equilibria, favoring the formation of the larger azepane ring from a piperidine precursor. rsc.org Another approach involves the ring-opening of bicyclic aminocyclopropane derivatives, which can be triggered after a reductive amination step to generate the azepane skeleton. rsc.org

Cycloaddition Reactions: Formal [5+2] cycloadditions provide a powerful route for constructing the azepane core from two separate components. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones, which are formed by condensing pyrrolidinone with an aldehyde. nih.gov This two-step process allows for the creation of highly functionalized azepin-4-ones, which are versatile precursors to substituted azepanes. nih.gov

Reductive Amination: Intramolecular reductive amination is a direct method for forming the C-N bond to close the azepane ring. nih.gov This strategy has been effectively used in the synthesis of polyhydroxylated azepanes, where an amino group cyclizes onto an aldehyde within the same molecule. nih.govacs.org Similarly, the oxidative cleavage of dihydronaphthalenes can produce a diformyl intermediate that, upon reductive amination with a primary amine, undergoes cyclization to form a benzazepine ring system. ugent.be

Dearomative Ring Expansion: An innovative method involves the photochemical dearomative ring expansion of simple nitroarenes. researchgate.net Mediated by blue light at room temperature, this process converts a six-membered aromatic ring into a seven-membered ring system, which can then be hydrogenated to yield the final azepane structure in just two steps. researchgate.net

Copper-Catalyzed Annulation: A copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes has been developed for synthesizing structurally diverse azepanes. acs.orgresearchgate.netnih.gov The mechanism involves a radical process with a 1,5-hydrogen atom transfer from N-radicals, followed by coupling with the diene and subsequent C-N bond formation to construct the azepane motif. acs.orgresearchgate.netacs.org

| Methodology | Key Precursors | Core Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Photochemical [5+2] Cycloaddition | Pyrrolidinones, Aldehydes | Photochemical rearrangement of N-vinylpyrrolidinone | Facile access to diverse, functionalized azepin-4-ones. | nih.gov |

| Piperidine Ring Expansion | Substituted Piperidines | Rearrangement via aziridinium (B1262131) intermediates | High stereoselectivity and regioselectivity. | researchgate.netrsc.org |

| Dearomative Ring Expansion | Nitroarenes | Photochemical conversion of nitro group to singlet nitrene | Rapid access to complex azepanes from simple starting materials. | researchgate.net |

| Copper-Catalyzed [5+2] Aza-annulation | N-fluorosulfonamides, 1,3-Dienes | Radical-mediated distal C(sp³)–H functionalization | Broad substrate scope and high functional group tolerance. | acs.orgresearchgate.net |

| Intramolecular Reductive Amination | Open-chain amino-aldehydes | Nucleophilic attack of amine on carbonyl followed by reduction | Direct C-N bond formation for cyclization. | nih.govacs.org |

Chemical Transformations and Derivatization of the Azepane Core

Once formed, the azepane ring can be subjected to a variety of chemical transformations to install desired functional groups and build molecular complexity. These modifications can be directed at either the ring carbons or the nitrogen atom.

Achieving regioselectivity in the functionalization of the azepane core is a significant synthetic challenge. Cross-coupling strategies have emerged as a powerful tool for this purpose. The use of caprolactam-derived α-halo eneformamides allows for the palladium-mediated functionalization at the C-2 and C-3 positions under mild conditions. acs.org This method tolerates a range of nucleophiles, including arylboronic acids and terminal alkynes, providing access to a wide array of substituted azepanes. acs.org For instance, an electron-rich aryl substituent generally undergoes faster and more efficient coupling compared to electron-poor or sterically demanding groups. acs.org

Another strategy involves the chemoenzymatic synthesis of substituted azepanes. bohrium.com This can involve an initial biocatalytic reduction of a cyclic imine to form a chiral 2-arylazepane, followed by conversion to a urea (B33335) derivative. bohrium.com Subsequent treatment with a strong base like LDA generates a benzylic organolithium species that can rearrange stereospecifically, allowing for functionalization at the 2-position. bohrium.com

Furthermore, direct C-H functionalization offers an atom-economical approach. Copper-catalyzed reactions of N-fluorosulfonamides enable the selective functionalization of distal, unactivated C(sp³)–H bonds, leading to the formation of azepanes with excellent chemo- and site-selectivity. acs.orgresearchgate.net

| Method | Substrate | Reagents/Catalyst | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium-catalyzed Cross-Coupling | α-Halo eneformamide | Pd catalyst, Boronic acid/Alkyne | C-2 (α-position) | α-Aryl or α-Alkynyl Azepanes | acs.org |

| Organolithium-mediated Rearrangement | N-Urea-2-arylazepane | LDA | C-2 | α,α-Disubstituted Azepanes | bohrium.com |

| Photoredox-mediated Alkylation | Enecarbamate | Photoredox catalyst, Alkyl halide | C-3 (β-position) | β-Alkylated Azepanes | rsc.org |

The nitrogen atom of the azepane ring is a key handle for derivatization. Standard amine functionalization reactions such as N-alkylation and N-acylation are commonly employed. For example, triterpenic A-azepano derivatives have been modified at the NH-group to introduce amide and tosyl substituents. researchgate.net

More advanced strategies involve using the nitrogen to direct or facilitate other reactions. In one approach, azepane-embedded nanographenes containing an N-H bond were synthesized, allowing for subsequent derivatization at the nitrogen site. acs.orgnih.gov This N-H functionalization can be used to introduce chiral auxiliaries or groups that modulate the molecule's fluorescence properties. acs.orgnih.gov

The synthesis of 2-aryl azepanes can be achieved via biocatalytic reduction, followed by the formation of urea derivatives from the amine. bohrium.com This amine functionalization is a critical step that enables subsequent stereospecific rearrangement reactions to introduce further complexity. bohrium.com

Structure-Reactivity Relationships in Azepane Ring Systems

The chemical behavior of azepanes is deeply connected to their three-dimensional structure, which is governed by a combination of substituent effects and the inherent strain of the seven-membered ring.

Substituents on the azepane ring profoundly influence its conformation and reactivity. The electronic properties of a substituent, such as the 4-methylphenyl group in 3-(4-methylphenyl)azepane, can modulate the ring's reactivity. ontosight.ai Generally, electron-donating groups can affect the energy levels of the molecule, while electron-withdrawing groups can influence the antiaromatic character of related unsaturated azepine rings. ontosight.ai

Steric effects also play a critical role. Increased steric hindrance, particularly around the nitrogen atom, can force the azepane into a more rigid boat-like conformation, which in turn limits the interaction of the nitrogen lone pair with the rest of the ring system. journals.co.za The introduction of even a single fluorine atom can significantly bias the conformational equilibrium of the azepane ring. rsc.org Depending on its stereochemical placement and its interaction with other substituents, a fluorine atom can rigidify the otherwise flexible ring, forcing it to adopt one major conformation. rsc.orgresearchgate.net This conformational locking can have significant implications for the molecule's reactivity and biological interactions.

Seven-membered rings like azepane are characterized by inherent ring strain, which includes both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). nih.govnih.govacs.org Quantum chemical calculations have shown that the C-C-C bond angles in azepane derivatives can be significantly larger than the ideal 109.5° for sp³-hybridized carbon, indicating considerable angle strain. nih.gov To minimize this strain, the azepane ring adopts a non-planar, flexible boat or twist-chair conformation. journals.co.zanih.gov

This inherent strain is a major determinant of reactivity. nih.gov For example, the reduction of ring strain can be the thermodynamic driving force for ring-contraction reactions, such as the conversion of a 7-membered ring into a 6-membered ring. rsc.org Conversely, the formation of an azepane ring from an acyclic precursor requires overcoming this energetic barrier. researchgate.net The conformational flexibility of the azepane ring allows it to undergo significant distortion when binding to biological targets, which can be a crucial aspect of its mechanism of action in medicinal chemistry. nih.govacs.org The binding process itself may involve distorting the inhibitor from its preferred solution conformation to one that better fits an enzyme's active site. nih.govacs.org

Advanced Spectroscopic Characterization of Azepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 3-(4-Methylphenyl)azepane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum would display distinct signals for the aromatic protons of the 4-methylphenyl (tolyl) group and the aliphatic protons of the azepane ring. The tolyl group's protons typically appear as two doublets in the aromatic region (around 7.0-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group on the tolyl ring would present a singlet at approximately 2.3 ppm. The protons on the seven-membered azepane ring would resonate in the upfield region, with their signals often overlapping due to the ring's flexibility. The proton at the C3 position, being adjacent to the aromatic ring, would appear at a distinct chemical shift.

The ¹³C NMR spectrum provides information on each carbon atom. The number of signals corresponds to the number of non-equivalent carbon atoms. The azepane ring carbons would appear in the aliphatic region (typically 25-60 ppm), while the aromatic carbons would be found downfield (125-150 ppm). libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic signals. magritek.com

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the nitrogen atom in the azepane ring. The chemical shift of the nitrogen would confirm its saturated amine environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | ~7.15 | d |

| Aromatic (2H) | ~7.05 | d |

| Azepane Ring | ~1.5-3.5 | m |

| N-H | ~1.5-2.5 | br s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (in acids and esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂OH | 50 - 65 |

| Azepane Ring | 25 - 60 |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of atoms and the stereochemistry of chiral centers. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the mapping of the spin systems within the azepane ring and confirming the connectivity of the aliphatic protons. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, showing correlations between all protons within a coupled spin system. univ-lille1.fr This is particularly useful for identifying all protons belonging to the flexible azepane ring, even when their signals are crowded.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the unambiguous determination of the molecular formula. researchgate.net For this compound (C₁₃H₁₉N), the expected exact mass can be calculated and compared to the experimentally measured value. rsc.org The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation, showing characteristic losses of fragments from the parent molecule.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. utdallas.edu It is an effective method for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would show characteristic absorption bands.

N-H Stretch: A moderate, somewhat broad absorption in the range of 3300-3500 cm⁻¹ indicates the presence of the secondary amine (N-H) group. utdallas.edu

C-H Stretch (Aromatic): Absorptions slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H bonds on the aromatic ring. libretexts.org

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the azepane ring and the methyl group. libretexts.org

C=C Stretch (Aromatic): One or two bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the phenyl ring. vscht.cz

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range would correspond to the C-N stretching vibration.

Table 4: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Moderate, Broad |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Moderate to Weak |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular geometry, including bond lengths, bond angles, and torsional angles, can be generated. researchgate.net

For a derivative like this compound, a crystal structure would reveal the absolute configuration of the chiral center at C3 and the preferred conformation of the seven-membered azepane ring (e.g., twist-chair, boat). csic.esdntb.gov.ua This solid-state structure provides valuable insight that complements the conformational information obtained from NMR studies in solution. The packing of molecules in the crystal lattice, often stabilized by intermolecular interactions like hydrogen bonding involving the N-H group, would also be elucidated. csic.es

Table 5: Representative X-ray Crystallography Data for a Substituted Azepane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~24.1 |

| β (°) | ~97.5 |

| C-C Bond Length (Å) | 1.50 - 1.54 |

| C-N Bond Length (Å) | 1.46 - 1.49 |

Computational and Theoretical Chemistry of Azepane Systems, Including 3 4 Methylphenyl Azepane

Conformational Analysis of Seven-Membered Azepane Rings

The conformational flexibility of the azepane ring results in a variety of possible shapes, with the twist-chair and boat conformations being among the most significant.

Computational studies have shown that the twist-chair conformation is generally the most stable for azepane and its derivatives. nih.gov This preference is attributed to the minimization of both angle and torsional strain within the ring. While the boat conformation is also a possible arrangement, it is typically higher in energy. youtube.com The presence of substituents on the ring can further influence the relative energies of these conformations. For instance, in some substituted azepanes, the boat conformation can be stabilized. nih.gov

The chair conformation, while a common feature in six-membered rings like cyclohexane, is often a transition state in the conformational itinerary of azepanes rather than a stable energy minimum. nih.gov The flexibility of the azepane ring allows it to adopt a twisted conformation, known as the twist-boat or skew-boat, which alleviates some of the steric strain present in the true boat form. libretexts.orgmasterorganicchemistry.com This twist-boat conformation is generally more stable than the boat conformation but less stable than the chair. libretexts.org

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Twist-Chair | Most Stable | Minimizes angle and torsional strain. |

| Boat | Less Stable | Can be stabilized by substituents. nih.gov |

| Chair | Transition State | Not a stable energy minimum for azepanes. nih.gov |

| Twist-Boat (Skew-Boat) | Intermediate Stability | More stable than the boat, less stable than the chair. libretexts.org |

The conformational dynamics of azepane rings involve two primary processes: ring-flip and nitrogen-atom inversion. Ring-flipping refers to the interconversion between different ring conformations, such as from one chair form to another through intermediate boat and twist-boat forms. Nitrogen inversion, also known as pyramidal inversion, is the process by which the nitrogen atom and its substituents rapidly oscillate through a planar transition state.

The energy barriers for both ring-flip and nitrogen inversion are influenced by the substituents on the nitrogen atom. researchgate.netresearchgate.net For instance, in N-alkyl substituted 1H-1-benzazepines, the nitrogen atom is nearly planar, leading to a high energy barrier for ring-flip and a low barrier for nitrogen inversion. researchgate.net Conversely, when the nitrogen substituent is a hydrogen atom, the nitrogen becomes more pyramidal, resulting in a higher barrier for nitrogen inversion and a lower barrier for ring-flip. researchgate.netresearchgate.net In such cases, the lowest energy process is often a coupled ring-flip and nitrogen inversion. researchgate.net For 1H-azepine, the inversion barrier has been suggested to be less than 5.7 kcal mol⁻¹, as its NMR spectra remain unchanged over a wide temperature range. nih.gov

The introduction of a fluorine atom into the azepane ring can significantly influence its conformational preferences. mq.edu.aursc.org Monofluorination has been shown to bias the azepane ring towards a single major conformation for one diastereomer. mq.edu.aursc.org This effect is a result of the stereoelectronic interactions introduced by the highly electronegative fluorine atom. researchgate.net The rigidifying effect of fluorine is not absolute and depends on the interplay with other substituents present on the ring. researchgate.net In some cases, while a non-fluorinated azepane exhibits conformational disorder, the corresponding fluorinated analogue adopts a single dominant geometry in solution. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of azepane systems at an atomic level. These methods provide insights into the structural and dynamic properties that govern the function of molecules like 3-(4-Methylphenyl)azepane, which are often intractable through experimental means alone.

Development and Validation of Force Fields for Azepane-Containing Molecules

The accuracy of molecular modeling and simulations is fundamentally dependent on the quality of the underlying potential energy function, commonly known as a force field. A force field is a set of mathematical equations and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. For novel or complex molecules like azepane derivatives, the development and validation of specific force field parameters are crucial for obtaining reliable simulation results.

The process of creating a new force field involves several steps, beginning with the definition of atom types unique to the molecular structure . nih.gov For azepane-containing molecules, this would include specific atom types for the nitrogen and carbon atoms within the seven-membered ring, accounting for their unique chemical environment. Parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions are then derived. Bonded parameters are often fitted to quantum mechanical (QM) potential energy surfaces, while non-bonded parameters are typically optimized to reproduce experimental data, such as liquid densities and heats of vaporization. nih.govresearchgate.net

Validation is a critical final step to ensure the force field can accurately predict molecular properties. This is achieved by performing molecular dynamics (MD) simulations and comparing the calculated properties with experimental values or high-level QM calculations. For instance, calculated molecular structures and vibrational frequencies can be compared with experimental data to validate the force field's accuracy. nih.gov

Table 1: Key Steps in Force Field Development and Validation

| Step | Description |

|---|---|

| 1. Atom Type Definition | Define new atom types for the unique chemical environments within the azepane scaffold. |

| 2. Parameter Derivation | Calculate parameters for bonded interactions (bonds, angles, dihedrals) using quantum mechanics and for non-bonded interactions (van der Waals, electrostatics) using experimental liquid properties. researchgate.net |

| 3. Quantum Mechanics Calculations | Use methods like Density Functional Theory (DFT) to obtain reference data, such as molecular geometries and electrostatic potentials, for parameter fitting. nih.gov |

| 4. Molecular Dynamics Simulations | Perform simulations using the newly developed force field to calculate condensed-phase properties. |

| 5. Validation | Compare simulated properties (e.g., liquid densities, heats of vaporization, molecular conformations) with available experimental data to assess the force field's accuracy. nih.gov |

Conformational Dynamics and Flexibility Studies

The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations. This conformational flexibility is critical to its biological activity, as it dictates how the molecule can adapt its shape to fit into a receptor's binding site. rsc.orgosu.edu Molecular dynamics simulations are an indispensable tool for exploring the conformational landscape and dynamics of azepane derivatives.

Studies have shown that even subtle chemical modifications can significantly influence the conformational preferences of the azepane ring. For example, the introduction of a single fluorine atom can bias the ring towards one major conformation. rsc.org This highlights the potential for using targeted substitutions to control the three-dimensional shape of azepane-based molecules.

When incorporated into larger molecules, such as peptides, azepane-based amino acids can induce specific secondary structures. The conformational behavior of these modified peptides can promote the formation of non-traditional helices, demonstrating the azepane moiety's ability to act as a structural scaffold. chemrxiv.orgresearchgate.net MD simulations allow for the characterization of these complex motions and the transitions between different conformational states, providing a dynamic picture of molecular recognition processes. osu.edunih.gov

Table 2: Investigated Conformational Properties of Azepane Systems

| System | Method(s) | Key Findings |

|---|---|---|

| Monofluorinated Azepane Rings | 1H NMR spectroscopy, Computational modelling | A single fluorine atom can bias the flexible azepane ring to adopt one major conformation. rsc.org |

| Azepane-Based β-Amino Acids in Peptides | Circular Dichroism, X-ray Crystallography | Incorporation of cis-5-aminoazepane-4-carboxylic acid into peptides promotes the formation of 11/9-helices and 12/10-helices. chemrxiv.orgresearchgate.net |

| General Protein-Ligand Binding | Molecular Dynamics Simulations | Protein flexibility is crucial for biomolecular recognition, with simulations capable of sampling relevant conformational states. osu.edu |

Theoretical Drug Design and Molecular Docking Simulations of Azepane Derivatives

Theoretical drug design and molecular docking are central to modern medicinal chemistry, enabling the rational design and discovery of new therapeutic agents. nih.gov For azepane derivatives, these computational techniques are used to predict how they interact with biological targets, guiding the synthesis of more potent and selective compounds.

Prediction of Ligand-Receptor Binding Modes and Interaction Energies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is widely used to understand the structure-activity relationships (SAR) of azepane-based compounds. nih.gov By simulating the interaction between an azepane derivative and a protein target, docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

The output of a docking simulation includes a predicted binding pose and a score that estimates the binding energy. For example, docking studies on novel azepine derivatives have been used to predict their binding energies against targets in cancer and microbial diseases. nih.govresearchgate.net In one study, diazepine (B8756704) and oxazepine derivatives were docked against proteins in the Hedgehog signaling pathway, with the compounds showing the highest binding energies selected for further in-vitro testing. researchgate.net These in-silico simulations often correlate well with experimental results, validating their predictive power. nih.gov

More rigorous methods, such as absolute binding free energy (ABFE) calculations, can provide more accurate predictions of binding affinity and selectivity, though they are more computationally intensive. nih.govfigshare.com These calculations can be crucial when trying to optimize the affinity of a ligand for a specific target while minimizing binding to others. figshare.com

Table 3: Examples of Molecular Docking Studies on Azepane Derivatives

| Azepane Derivative Class | Protein Target(s) | Predicted Binding Energy Range |

|---|---|---|

| Diazepines and Oxazepines | PI3K/Akt/TSC2/mTOR pathway proteins | -10.3 to -10.9 kcal/mol researchgate.net |

| Quinazolinone-based Diazepines and Oxazepines | OMPA, exo-1,3-beta-glucanase, SMO, SUFU/GLI-1 | Not specified, but compounds with the highest binding energy were identified nih.gov |

| General Phytochemicals (for comparison) | Acetylcholinesterase (AChE) | Affinities higher than controls (-6.4 to -9.0 kcal/mol) nih.gov |

Computational Screening Strategies for Azepane-Based Compounds

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. For azepane-based drug discovery, VS can be used to search vast chemical databases for novel azepane scaffolds with the potential for therapeutic activity.

A typical virtual screening workflow begins with the preparation of a 3D structure of the target receptor and a library of candidate ligands. Molecular docking is then used to predict the binding mode and affinity for each ligand in the library. The compounds are ranked based on their docking scores, and the top-ranked candidates are selected for experimental validation. nih.gov

To enhance the efficiency and accuracy of the screening process, integrative computational strategies are often employed. mdpi.com These may combine multiple techniques, such as pharmacophore-based modeling, molecular docking, and molecular dynamics simulations, to filter and prioritize hits. mdpi.com This multi-step approach helps to reduce the number of false positives and increases the likelihood of identifying genuinely active compounds.

Table 4: A Generalized Virtual Screening Workflow for Azepane-Based Compounds

| Step | Description |

|---|---|

| 1. Target Preparation | Obtain or model a high-quality 3D structure of the biological target protein. Define the binding site. |

| 2. Library Preparation | Compile a large library of compounds, including known and novel azepane derivatives, in a format suitable for docking. |

| 3. High-Throughput Docking | Dock every compound in the library into the target's binding site using specialized software. |

| 4. Scoring and Ranking | Rank all docked compounds based on a scoring function that estimates binding affinity. nih.gov |

| 5. Hit Selection & Refinement | Select the top-ranked compounds ("hits") for further analysis. This may involve more accurate (but slower) computational methods or visual inspection. |

| 6. Experimental Validation | Purchase or synthesize the most promising hits and test their biological activity in vitro. |

Emerging Trends and Future Research Perspectives in 3 4 Methylphenyl Azepane Chemistry

Development of Novel and Efficient Synthetic Routes for Substituted Azepanes

The synthesis of substituted azepanes like 3-(4-methylphenyl)azepane remains a challenge due to the entropic barrier associated with forming a seven-membered ring. nih.gov However, recent advancements are providing innovative solutions to this problem.

One promising strategy involves the dearomative ring expansion of nitroarenes . A recently developed photochemical method allows for the conversion of simple nitroarenes into complex azepanes in just two steps. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) framework into a seven-membered ring system, which is subsequently hydrogenated to yield the azepane. nih.gov For the synthesis of this compound, a potential precursor could be a suitably substituted nitroarene, offering a novel and efficient entry to this specific substitution pattern.

Another innovative approach is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes . This method has been shown to be effective for preparing trifluoromethyl-substituted azepin-2-carboxylates. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of a metal-catalyzed tandem reaction could be adapted for the synthesis of other substituted azepanes. Future research could explore similar copper-catalyzed reactions of appropriately designed substrates to construct the this compound skeleton.

Ring expansion strategies also represent a powerful tool for accessing substituted azepanes. For instance, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine (B6355638) ring. rsc.org This methodology could be a viable route to this compound, starting from a readily available substituted piperidine precursor.

Finally, the silyl-aza-Prins cyclization of allylsilyl amines has been described for the synthesis of seven-membered nitrogen heterocycles. nih.gov This process yields trans-azepanes in high yields and with good to excellent diastereoselectivities, and the reaction outcome can be influenced by the choice of Lewis acid catalyst. nih.gov This method could be explored for the diastereoselective synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Dearomative Ring Expansion | Photochemical, mild conditions, two steps from nitroarenes. nih.gov | Synthesis from a substituted nitroarene precursor. |

| Cu(I)-Catalyzed Tandem Reaction | Efficient formation of functionalized azepines. nih.gov | Adaptation of the methodology with suitable starting materials. |

| Piperidine Ring Expansion | High stereoselectivity and regioselectivity. rsc.org | Synthesis from a corresponding substituted piperidine. |

| Silyl-aza-Prins Cyclization | High yields and good diastereoselectivity for trans-azepanes. nih.gov | Diastereoselective synthesis of the target compound. |

Advanced Stereoselective Approaches for Enantiopure Azepane Scaffolds

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of stereoselective methods for the synthesis of enantiopure azepane scaffolds is a major area of research.

A highly diastereoselective and enantioselective synthesis of substituted azepanes has been achieved through a lithiation-conjugate addition sequence . acs.orgnih.gov This method utilizes a (−)-sparteine mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines followed by conjugate addition to a β-aryl α,β-unsaturated ester. acs.orgnih.gov This approach could be adapted to generate enantiomerically enriched this compound by careful selection of the starting materials.

Osmium-catalyzed tethered aminohydroxylation is another powerful strategy for the stereoselective synthesis of highly functionalized azepanes, particularly polyhydroxylated derivatives. nih.govacs.org This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.org While demonstrated for iminosugars, the fundamental principle of tethered aminohydroxylation could be investigated for the asymmetric synthesis of other substituted azepanes like this compound.

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of complex cyclic molecules. A temporary-bridge strategy based on an organocatalyzed domino transformation has been developed for the synthesis of optically active nitrogen-containing seven-membered rings. rsc.org This approach involves the annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals, leading to the formation of up to four stereogenic centers with high stereoselectivity. rsc.org The application of such organocascade reactions to produce enantiopure this compound represents a promising avenue for future research.

| Stereoselective Method | Key Features | Potential for Enantiopure this compound |

| Lithiation-Conjugate Addition | Highly diastereoselective and enantioselective. acs.orgnih.gov | Generation of specific enantiomers through precursor design. |

| Osmium-Catalyzed Aminohydroxylation | Complete regio- and stereocontrol of C-N bond formation. nih.govacs.org | Asymmetric synthesis with high stereochemical control. |

| Organocatalyzed Domino Transformation | Formation of multiple stereocenters with high selectivity. rsc.org | Enantioselective synthesis via a cascade reaction pathway. |

Integration of Computational Design with Synthetic Methodologies

The integration of computational chemistry with synthetic planning is becoming increasingly important in modern organic synthesis. Computational methods can provide valuable insights into reaction mechanisms, predict stereochemical outcomes, and guide the design of novel synthetic routes.

For azepane synthesis, Density Functional Theory (DFT) calculations can be employed to rationalize the results of cycloaddition processes and to understand the conformational preferences of the flexible seven-membered ring. nih.govresearchgate.net Such studies can help in predicting the most stable conformations of this compound and its derivatives, which can be crucial for understanding their biological activity. lifechemicals.com

Computational docking studies are also valuable in the context of drug discovery. For instance, the docking of azepane-based analogues of known drugs has been used to predict their binding modes with biological targets. researchgate.net If this compound were to be explored as a potential therapeutic agent, computational docking could be used to identify potential protein targets and to guide the design of more potent derivatives.

Furthermore, computational tools can aid in the design of new catalysts and reaction conditions for the synthesis of substituted azepanes. By modeling transition states and reaction pathways, it may be possible to develop more efficient and selective catalysts for the synthesis of this compound.

Exploration of New Chemical Transformations for Azepane Diversification

Once the this compound scaffold is synthesized, its further functionalization is key to exploring its chemical space and potential applications. The development of new chemical transformations for the diversification of the azepane ring is therefore a critical area of research.

Late-stage functionalization of the azepane core allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, the amino and ester groups of annulated azepanes offer two points for further diversification. chemistryviews.orgresearchgate.net Similarly, the nitrogen atom of the azepane ring in this compound can be readily functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents.

Furthermore, methods for the selective C-H functionalization of the azepane ring would be highly valuable. While challenging, the development of catalytic methods for the regioselective introduction of functional groups at other positions on the ring would significantly expand the chemical diversity of accessible this compound derivatives.

The exploration of multicomponent reactions involving azepane-derived intermediates could also lead to the rapid construction of complex molecular architectures. These transformations would allow for the introduction of multiple points of diversity in a single synthetic step, accelerating the discovery of novel compounds with interesting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.